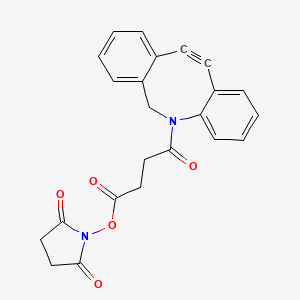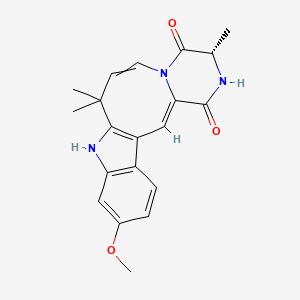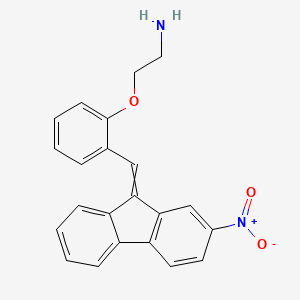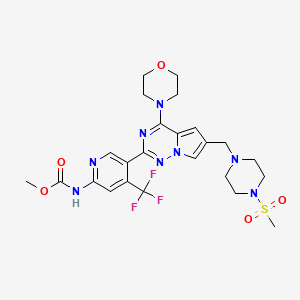
DBCO-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-NHS ester is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .
Synthesis Analysis
The synthesis of DBCO involves a non-site-directed antibody conjugation technique using copper-free click chemistry . This compound esters are dissolved in anhydrous DMSO, adjusted to 10 mM, and added to the antibody solution in varying molar excesses (from 1:1 to 1:25). The reaction is kept at room temperature for 45–60 minutes .Molecular Structure Analysis
This compound has a chemical formula of C23H18N2O5 . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .Chemical Reactions Analysis
This compound ester reacts with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic pH to form covalent bonds . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .Physical And Chemical Properties Analysis
This compound has a molecular weight of 402.410 and an elemental analysis of C, 68.65; H, 4.51; N, 6.96; O, 19.88 .In Vivo
Dbco-nhs has been used in a variety of in vivo studies to investigate the biological activity of this compound. For example, it has been used to study this compound-mediated cell proliferation and apoptosis in various cell lines. It has also been used to investigate the role of this compound in the development of various diseases, such as cancer and diabetes.
In Vitro
Dbco-nhs has been used in a variety of in vitro studies to investigate the biochemical and physiological effects of this compound. For example, it has been used to study the effects of this compound on DNA synthesis, enzyme kinetics, and protein-protein interactions. It has also been used to investigate the role of this compound in various metabolic pathways, such as the synthesis of purines and pyrimidines.
Mecanismo De Acción
- The primary targets for DBCO-NHS are amino groups (such as lysine residues) on peptides or proteins. These amino groups play a crucial role in forming stable linkages with this compound .
- This reaction occurs through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition (SPAAC) .
Target of Action
Mode of Action
Biochemical Pathways
Actividad Biológica
Dbco-nhs has been shown to have a variety of biological activities, including the inhibition of this compound-mediated cell proliferation and apoptosis, the inhibition of DNA synthesis, and the inhibition of enzyme kinetics. It has also been shown to have anti-inflammatory and anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of purines and pyrimidines, as well as the activity of various enzymes involved in metabolic pathways. It has also been shown to have anti-inflammatory and anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using dbco-nhs in laboratory experiments is that it is a reversible inhibitor of this compound, meaning that it can be used to study the effects of this compound inhibition without permanently inactivating the enzyme. However, this compound has a relatively short half-life, meaning that it must be used quickly after synthesis.
Direcciones Futuras
For dbco-nhs research include the development of new and improved inhibitors of this compound, the exploration of the role of this compound in various diseases and disorders, and the development of new methods for studying this compound-mediated processes. Additionally, this compound could be used to develop novel therapeutic strategies for the treatment of various diseases and disorders.
Métodos De Síntesis
Dbco-nhs is synthesized using a two-step process. First, a solution of 2-aminobenzamide and 2-bromoethanol is reacted with ethylenediamine to form the intermediate product 2-amino-3-bromo-5-ethyl-benzamide. This intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride to produce the final product, this compound.
Aplicaciones Científicas De Investigación
Conjugación de anticuerpos de sitio específico
DBCO-NHS se emplea para la conjugación de anticuerpos de sitio específico en las superficies de las vesículas {svg_1}. Esta aplicación es crucial para los sistemas de administración de fármacos dirigidos, donde la unión precisa de los anticuerpos garantiza que los fármacos se administren en el lugar deseado dentro del cuerpo. El uso de this compound permite una estrategia de funcionalización bioortogonal, que es compatible con las condiciones fisiológicas y no interfiere con los sitios de unión al antígeno de los anticuerpos {svg_2}.
Ingeniería de tejidos de la médula espinal
En el campo de la ingeniería de tejidos, particularmente para las lesiones de la médula espinal, this compound se ha utilizado para facilitar las interacciones covalentes entre biomateriales y células {svg_3}. Esta estrategia mejora la adhesión, la propagación y la diferenciación celular, que son esenciales para promover la regeneración neuronal después de una lesión de la médula espinal. El enfoque de conjugación covalente que utiliza materiales modificados con this compound muestra un gran potencial para aplicaciones de regeneración de tejidos {svg_4}.
Modificación y etiquetado de biomoléculas
This compound se utiliza para la modificación y el etiquetado de biomoléculas como anticuerpos y estreptoavidina {svg_5}. Al introducir grupos DBCO en sus superficies, estas biomoléculas pueden ser conjugadas posteriormente con otras entidades, como tintes fluorescentes o fármacos, lo que permite su detección y seguimiento dentro de los sistemas biológicos {svg_6}.
Conjugación a nanopartículas
El reactivo también se utiliza para conjugar antígenos peptídicos en la superficie de nanopartículas como nanopartículas de ácido poli (láctico-co-glicólico) (PLGA) {svg_7}. Esta aplicación es significativa para el desarrollo de vacunas, donde la presentación de antígenos en nanopartículas puede mejorar la respuesta inmune {svg_8}.
Síntesis de materiales sensibles a los estímulos
En la síntesis de materiales sensibles a los estímulos, this compound juega un papel en la modificación covalente de marcos metal-orgánicos de tamaño nanométrico (NMOFs) con ácidos nucleicos {svg_9}. Esto permite la creación de NMOFs controlados por ADN que pueden responder a estímulos específicos, abriendo posibilidades para la liberación controlada de fármacos y otras aplicaciones sensibles {svg_10}.
Cicloadición bioortogonal de alquino-azida promovida por tensión (SPAAC)
This compound es un componente clave en las reacciones SPAAC, que son un subconjunto de reacciones de química click que proceden sin la necesidad de un catalizador de cobre {svg_11}. Esto hace que SPAAC sea particularmente atractivo para su uso en organismos vivos, donde el cobre puede ser tóxico. Las aplicaciones de SPAAC incluyen el etiquetado de componentes celulares y la síntesis de ensamblajes biomoleculares complejos {svg_12}.
Safety and Hazards
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-20(13-14-23(29)30-25-21(27)11-12-22(25)28)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8H,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEBOJWFQSQZKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the role of DBCO-NHS in the development of the siRNA delivery system described in the research papers? [, ]
A1: this compound acts as a linker molecule, facilitating the conjugation of two key components:
- Designed Ankyrin Repeat Proteins (DARPins): Specifically, engineered DARPins (Aha-Ec1 and Aha-Ec4) designed to selectively bind to the tumor-associated antigen EpCAM. [, ]
- PAMAM Dendrimers: These highly branched polymers serve as carriers for the siRNA due to their ability to complex with negatively charged siRNA molecules. [, ]
- DBCO: Reacts with azide groups through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry reaction. [, ]
- NHS ester: Reacts with primary amines, such as those found on the surface of PAMAM dendrimers. [, ]
Q2: How was the successful conjugation of the components using this compound confirmed in the research? [, ]
A2: Researchers employed gel electrophoresis to verify the successful conjugation of the DARPins to the PAMAM dendrimers using this compound. [, ] This technique separates molecules based on their size and charge. The appearance of distinct bands corresponding to the expected sizes of the protein-dendrimer conjugates, different from the unconjugated components, confirmed the success of the conjugation reaction. [, ] Further analysis and purification were performed using FPLC (Fast Protein Liquid Chromatography), specifically an AKTA system, to isolate the desired conjugates from any unreacted components. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)





![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)
